

**Application Notes and Protocols: Basic Blue 26** 

in Dyeing and Staining

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Compound of Interest

Compound Name: Basic blue 26

Cat. No.: B147729

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### **Abstract**

This document provides detailed application notes and experimental protocols for the use of **Basic Blue 26** (C.I. 44045), commonly known as Victoria Blue B. It is a synthetic cationic dye of the triarylmethane class, presenting as a bright, reddish-blue colorant.[1] These protocols are tailored for researchers and scientists in the textile, paper, and life science industries. Applications covered include the dyeing of protein and synthetic fibers (wool, silk, acrylic), coloration of paper pulp, and its use as a biological stain for cytology and histology, which may be of interest to drug development professionals for tissue analysis.

# **Chemical and Physical Properties**

**Basic Blue 26** is a water-soluble cationic dye that yields colored cations in an aqueous solution.[2] It is recognized for its brilliant shades and high tinctorial strength.

- Appearance: Deep purple or dark brown crystalline powder.[3][4]
- Molecular Formula: C33H32ClN3[2]
- Molecular Weight: 506.08 g/mol [2]
- CAS Number: 2580-56-5[2]
- Solubility: Soluble in hot and cold water, as well as ethanol, producing a blue solution.[3] It is also soluble in acetic acid.[2]



Chemical Class: Triarylmethane[2]

# **Application in Textile Dyeing**

**Basic Blue 26** is effective for dyeing fibers that contain anionic groups, such as wool, silk, and acrylics.[4] It is not suitable for direct dyeing of cellulosic fibers like cotton without the use of a mordant.[5][6]

## **Quantitative Data: Colorfastness Properties**

The following table summarizes the colorfastness of **Basic Blue 26** on various textile fibers. The ratings are based on the ISO Blue Wool Scale (for lightfastness, 1=very poor, 8=excellent) and Grey Scale (for other fastness tests, 1=poor, 5=excellent).

Fiber	Light Fastnes s	Soaping Fastnes s (40°C)	Perspira tion Fastnes s	Dry Rubbin g Fastnes s	Wet Rubbin g Fastnes s	Ironing Fastnes s	Water Immersi on Fastnes s
Acrylic	2	4	4	3	3	4-5	4-5
Wool	1-2	3	-	-	-	-	-
Silk	1-2	4	4	3-4	2	4-5	-
Cotton (Tannin Mordante d)	1-2	4	4	3-4	2	4-5	4

(Data compiled from multiple sources)[7]

## **Experimental Protocols**

#### 2.2.1. Protocol 1: Dyeing of Acrylic Fibers

This protocol describes the dyeing of acrylic fibers in an acidic dyebath, which is standard for cationic dyes.



#### Materials:

- Acrylic yarn or fabric
- Basic Blue 26 dye
- Glacial Acetic Acid
- Sodium Acetate
- Levelling agent (e.g., Leveling Agent 1227) (Optional)
- Urea (Optional, for deep shades)
- Laboratory dyeing machine or beaker dyeing system

#### Procedure:

- Scouring: Pre-wash the acrylic material to remove any impurities or sizing agents.
- Dye Bath Preparation:
  - Prepare a dye bath with a liquor ratio of 1:30 (e.g., 30 mL of water for every 1 g of fiber).
  - Create a buffer solution by adding Glacial Acetic Acid and Sodium Acetate to achieve a stable pH of 4.5-5.5.[5]
  - If used, add optional auxiliaries like a levelling agent (0.3% 0.5% on weight of fiber, owf)
     and urea (2.0% 3.0% owf for deep shades).[8]
- Dye Solubilization: Make a paste of the required amount of Basic Blue 26 powder with a small amount of 40% acetic acid. Add boiling water to the paste while stirring to ensure complete dissolution.[9]
- Dyeing Process:
  - Add the dissolved dye solution to the dye bath.
  - Introduce the wet acrylic material into the bath at approximately 60°C.



- Slowly raise the temperature to 95-100°C over 30-40 minutes. Dyeing is performed above the glass transition temperature of the acrylic fiber to ensure dye diffusion.
- Hold the temperature at 95-100°C for 45-60 minutes, stirring occasionally to ensure even dyeing.[6]
- Post-Treatment:
  - Slowly cool the dye bath to 50-60°C to prevent creasing of the material.[10]
  - Remove the dyed material and rinse thoroughly with cool water until the water runs clear.
  - Wash with a mild detergent in warm water to remove any unfixed dye.
  - Squeeze or centrifuge to remove excess water and air dry.

#### 2.2.2. Protocol 2: Dyeing of Cotton with Tannin Mordant

Basic dyes require a mordant to fix onto cellulosic fibers like cotton. This protocol uses a twostep tannin-alum mordanting process.

#### Materials:

- Scoured cotton fabric
- Tannic acid (or other tannin source)
- Aluminum Potassium Sulfate (Alum)
- Soda Ash
- Basic Blue 26 dye
- Glacial Acetic Acid

#### Procedure:

Tannin Treatment:



- Prepare a tannin bath with 8-20% owf of tannic acid in hot water (~50-60°C).[3][11]
- Submerge the wet, scoured cotton fabric in the tannin bath. Ensure it is fully immersed.
- Let the fabric soak for 1-2 hours (or up to 24 hours for darker shades), stirring occasionally.[3]
- Remove the fabric, gently squeeze out excess liquid, but do not rinse.[12]
- Alum Mordanting:
  - Prepare a mordant bath with hot water (~50-60°C).
  - Dissolve 10-15% owf Alum in hot water. In a separate container, dissolve 2% owf Soda
     Ash.[3][11]
  - Slowly add the soda ash solution to the alum solution; it will bubble as the pH neutralizes.
     Add this mixture to the mordant bath.[11]
  - Introduce the tannin-treated fabric into the alum bath. Let it soak for a minimum of 2 hours or overnight.[13]
  - Remove the fabric and rinse well with cold water. The fabric is now ready for dyeing.
- Dyeing:
  - Follow the dyeing procedure outlined in Protocol 1 (steps 2-5), but maintain the dyeing temperature at 80-90°C for 30-40 minutes.[9]

# **Application in Paper Dyeing**

**Basic Blue 26** is used for coloring various paper grades, including printing paper, carbon paper, and specialty papers.[10][13] It has a strong affinity for lignin-containing pulps, such as unbleached or mechanical pulps.[14]

## **Quantitative Data: Process Parameters**



Parameter	Value/Range	Notes	
Dye Concentration	0.01% - 20%	Based on 100% weight of dry pulp. A typical value is ~0.2%. [11]	
Application Point	Pulper / Mixing Chest	Dye is added to the fiber-water suspension.[14]	
Process Temperature	< 30°C	Dyeing occurs at the ambient temperature of the paper machine system.[14]	
Agitation Time	5 - 10 minutes	Time for dye to mix with pulp before sheet formation.[11]	
Lightfastness (on Paper)	2 - 3 (ISO Blue Scale)	Generally acceptable for many paper grades.[14]	

# **Experimental Protocol**

Protocol 3: Stock Dyeing of Paper Pulp

This protocol describes a general procedure for dyeing paper pulp in a laboratory or pilot setting.

#### Materials:

- Bleached or unbleached paper pulp
- Basic Blue 26 dye
- Water

#### Procedure:

 Pulp Slurry Preparation: Create a pulp suspension in water, typically at a consistency of 2-6%.



- Dye Preparation: Prepare a stock solution of Basic Blue 26 by dissolving the powder in warm water.
- Dyeing:
  - While stirring the pulp slurry, add the desired amount of Basic Blue 26 stock solution. The
    amount is calculated based on the weight of the dry pulp (e.g., for a 0.2% dyeing, use 2 g
    of dye for every 1 kg of dry pulp).[11]
  - Continue to agitate the mixture for 5-10 minutes to ensure uniform distribution of the dye.
     [11]
- Sheet Formation: After the agitation period, proceed with the standard laboratory procedure for forming a paper sheet (e.g., using a handsheet former).
- Drying: Press and dry the formed sheet according to standard methods.

## **Application as a Biological Stain**

For professionals in life sciences and drug development, **Basic Blue 26** (as Victoria Blue B) serves as a valuable stain in cytology and histology for visualizing specific cellular components. [15][16] It can be used as a nuclear stain and for the quantitative determination of phospholipids (excluding choline-containing ones).[10][16][17]

# **Experimental Protocol**

Protocol 4: Victoria Blue B for Nuclear Staining in Cytology

This protocol provides a method for preparing a simple staining solution for visualizing cell nuclei.

#### Materials:

- Victoria Blue B (Basic Blue 26) powder
- Distilled Water
- Microscope slides with fixed cell smears



Microscope

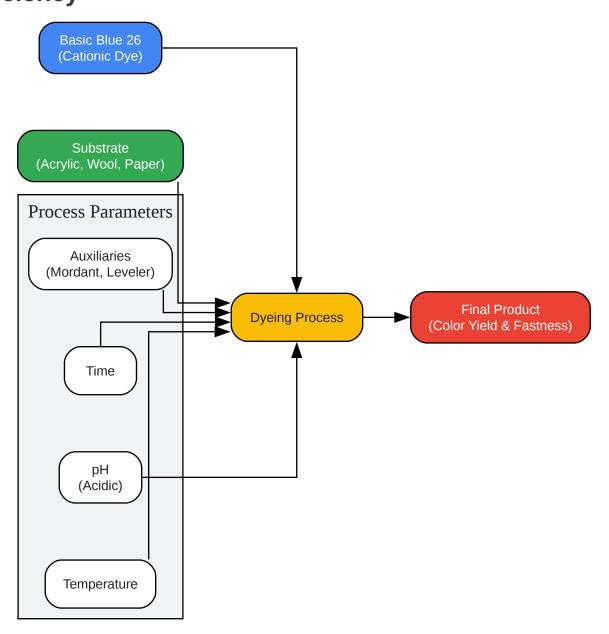
#### Procedure:

- Stain Preparation:
  - Prepare a 0.06% (w/v) staining solution by dissolving 0.06 g of Victoria Blue B powder in 100 mL of distilled water.[15]
  - Stir the solution until the dye is completely dissolved.
- Staining:
  - Apply the Victoria Blue B solution to the fixed specimen on the microscope slide.
  - Incubation time can vary depending on the sample and desired intensity, but a typical duration is 4 hours at room temperature. For optimal results, overnight staining is recommended.[18]
- Differentiation & Washing:
  - Briefly differentiate in 70% ethyl alcohol for 1-3 minutes until the background is decolorized.[18]
  - Wash the slide thoroughly in running tap water.
- Counterstaining (Optional):
  - A counterstain, such as Nuclear Fast Red, can be applied for 5 minutes to stain the cytoplasm and nuclei red, providing contrast.[18]
  - Wash again in running tap water.
- Dehydration and Mounting:
  - Dehydrate the specimen through a graded series of alcohol (e.g., 95%, 100%).
  - Clear with xylene and coverslip with a compatible mounting medium.



- · Observation:
  - Visualize under a light microscope. Nuclei and other basophilic structures, such as elastic fibers, will appear blue.[18]

# Diagrams and Workflows Logical Relationship: Factors Affecting Dyeing Efficiency

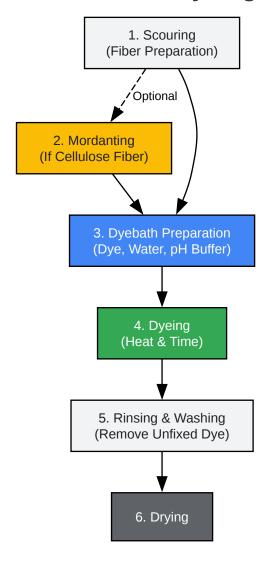


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Caption: Key parameters influencing the final dyeing outcome.

# **Experimental Workflow: Textile Dyeing**

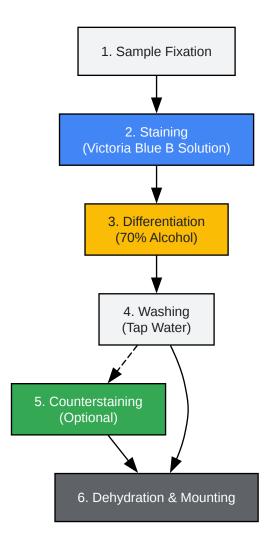


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Caption: General workflow for dyeing textiles with Basic Blue 26.

## **Experimental Workflow: Biological Staining**





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Caption: Workflow for histological staining with Victoria Blue B.

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## Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols: Basic Blue 26 in Dyeing and Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147729#use-of-basic-blue-26-in-textile-and-paper-dyeing-processes]

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